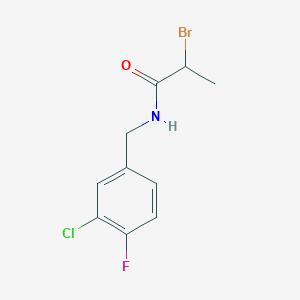

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide

Description

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is a halogenated propanamide derivative featuring a benzyl group substituted with chlorine (3-position) and fluorine (4-position). This compound is structurally characterized by a bromine atom at the β-carbon of the propanamide backbone, enhancing its electrophilicity and making it a versatile intermediate in organic synthesis . The electron-withdrawing effects of chlorine and fluorine substituents likely influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name |

2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-9(13)8(12)4-7/h2-4,6H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTMCWVXBHZHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=C(C=C1)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide typically involves the reaction of 3-chloro-4-fluorobenzylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines, or alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Nucleophilic Substitution Reactions : 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide can undergo nucleophilic substitution to form substituted amides, which are valuable in the production of pharmaceuticals and agrochemicals.

- Reduction Reactions : It can be reduced to form 3-chlorobenzylamine, a key building block in various synthetic pathways.

- Oxidation Reactions : The compound can also be oxidized to yield 3-chlorobenzoic acid, further expanding its utility in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a pharmacophore in drug development. Its applications include:

- Antimicrobial Research : The compound has shown promise in inhibiting bacterial growth by targeting specific bacterial enzymes. This property is crucial for developing new antibiotics amid rising antibiotic resistance.

- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating cellular signaling pathways involved in cell survival. This mechanism suggests potential therapeutic applications in oncology .

Biological Studies

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Mechanism of Action : The compound interacts with nucleophilic sites on biological molecules, leading to covalent bond formation that can inhibit or activate specific biochemical pathways. This interaction is facilitated by the halogen substituents, which enhance binding affinity to enzymes and receptors .

Case Studies

Industrial Applications

Beyond research applications, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it a valuable building block for synthesizing various functional materials used across industries.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-bromo-N-(3-chloro-4-fluorobenzyl)propanamide, emphasizing differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Chlorine and fluorine substituents enhance electrophilicity at the benzyl group, facilitating nucleophilic substitution reactions. For example, 2-bromo-N-(4-chlorophenyl)propanamide reacts with triazinoindole thiols to form bioactive heterocycles .

Physical Properties :

- Halogenation impacts boiling points and solubility. The 2-fluorophenyl analog has a high boiling point (340.4°C), likely due to dipole interactions from fluorine .

- The 3,5-difluorobenzyl derivative exhibits lower molecular weight (276.08 g/mol) compared to the target compound (293.5 g/mol), suggesting reduced density and volatility .

Biological and Industrial Applications :

- Pharmaceuticals : Compounds like 2-bromo-N-(5-chloro-2-methylphenyl)propanamide serve as intermediates in kinase inhibitor synthesis, leveraging halogen bonding for target specificity .

- Agrochemicals : Propanamide derivatives with chloro/fluoro substituents (e.g., 2-bromo-N-(4-chlorophenyl)propanamide) are precursors to herbicides and growth regulators .

- Materials Science : Brominated propanamides are utilized in polymer synthesis, where halogen atoms act as leaving groups in crosslinking reactions .

Biological Activity

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a chlorine atom, and a fluorine atom in its structure, which are known to influence its biological interactions. The general formula can be represented as:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µM |

| Escherichia coli | 16 µM |

| Pseudomonas aeruginosa | 32 µM |

| Bacillus subtilis | 4 µM |

The compound's mechanism of action appears to involve the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Caco-2 (Colon Cancer) | 15.5 | Significant reduction in viability (p < 0.001) |

| A549 (Lung Cancer) | 20.3 | Moderate reduction in viability (p < 0.01) |

| MCF-7 (Breast Cancer) | 12.7 | High cytotoxicity observed (p < 0.001) |

The compound's anticancer effects are attributed to its ability to interact with specific cellular receptors and enzymes involved in apoptosis pathways, leading to programmed cell death in malignant cells .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The halogen substituents enhance the compound's ability to bind to active sites on enzymes, inhibiting their function.

- Receptor Interaction : The compound may modulate signaling pathways by interacting with cellular receptors, influencing cell proliferation and survival.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- A study conducted on Caco-2 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against colorectal cancer .

- Another investigation into its antibacterial properties demonstrated that the compound effectively reduced bacterial load in infected animal models, suggesting its applicability in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.